Structural Isomerism with GSK163090 Demonstrates Fundamentally Different Pharmacological Identity
A direct structural comparison with the molecular formula isomer GSK163090 (C25H29N5O, CAS 844903-58-8) reveals critical differences. GSK163090 features a 2-methylquinolin-5-yl-piperazine and an imidazolidinone ring, driving its high-affinity 5-HT1A/1B/1D antagonism (pKi 9.4/8.5/9.7) [1]. The target compound replaces these with a 4-methyl-6-(phenylamino)pyrimidine core and a phenylbutyrophenone chain. The presence of the phenylamino-pyrimidine motif is associated with tyrosine kinase inhibition, a completely different target class [1]. This atomic-level structural divergence predicts markedly different binding profiles and biological functions, confirming that these two isomers are not interchangeable.
| Evidence Dimension | Target Engagement (Primary Pharmacological Activity) |
|---|---|
| Target Compound Data | Structurally equipped for kinase inhibition (inferred from phenylamino-pyrimidine motif); no quantitative target-specific data publicly available. |
| Comparator Or Baseline | GSK163090: pKi 9.4 (5-HT1A), 8.5 (5-HT1B), 9.7 (5-HT1D) [1]. |
| Quantified Difference | Complete divergence in predicted primary target class (GPCR vs. Kinase) based on functional group analysis. |
| Conditions | Structural analysis and literature-based target class assignment. |
Why This Matters
This demonstrates that even compounds with identical molecular formulas can have entirely different biological targets, making precise structural identity a non-negotiable procurement requirement.
- [1] Bromidge, S. M. et al. (2010). Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist. Journal of Medicinal Chemistry, 53(3), 1127-1143. View Source
